Ethyl 3-(benzylamino)-2,2-difluoropropanoate
Description
Ethyl 3-(benzylamino)-2,2-difluoropropanoate (CAS: 1346597-47-4) is a fluorinated ester derivative featuring a benzylamine substituent at the third carbon and two fluorine atoms at the second carbon of the propanoate backbone. This compound is of interest in medicinal and synthetic chemistry due to its unique electronic and steric properties, which arise from the combination of the electron-withdrawing fluorine atoms and the benzylamino group. It is commonly utilized as a building block in the synthesis of bioactive molecules, including protease inhibitors and fluorinated analogs of natural products .
Key structural attributes:
Properties
Molecular Formula |
C12H15F2NO2 |
|---|---|
Molecular Weight |
243.25 g/mol |
IUPAC Name |
ethyl 3-(benzylamino)-2,2-difluoropropanoate |
InChI |
InChI=1S/C12H15F2NO2/c1-2-17-11(16)12(13,14)9-15-8-10-6-4-3-5-7-10/h3-7,15H,2,8-9H2,1H3 |
InChI Key |
XDQFTRHHCSWUMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CNCC1=CC=CC=C1)(F)F |
Origin of Product |
United States |
Preparation Methods
Procedure
-
- Ethyl 3-bromo-2,2-difluoropropionate (1.0 equiv)
- Benzylamine (1.2–1.5 equiv)
- Base (e.g., K₂CO₃ or Et₃N, 1.5 equiv)
- Solvent: Polar aprotic (e.g., DMF, acetonitrile)
-
- Reflux at 80–100°C for 12–24 hours under nitrogen.
- Monitor reaction progress via TLC or GC-MS.
Workup :
- Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Key Data
| Parameter | Value/Detail | Source |
|---|---|---|
| Yield | 60–75% | |
| Purity | ≥95% (post-purification) | |
| Reaction Mechanism | SN2 displacement |
Reductive Amination of Difluorinated Ketones
A less common approach involves reductive amination of ethyl 2,2-difluoro-3-oxopropanoate with benzylamine.
Procedure
-
- Ethyl 2,2-difluoro-3-oxopropanoate
- Benzylamine
- Reducing agent (e.g., NaBH₃CN or H₂/Pd-C)
-
- Stir in methanol at 25°C for 6–12 hours.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | High regioselectivity, scalable | Requires brominated precursor | 60–75% |
| Michael Addition | Atom-economic | Low regioselectivity | Not reported |
| Reductive Amination | Avoids halogenated reagents | Multi-step synthesis | 40–50% |
Structural and Spectroscopic Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅F₂NO₂ | |
| Molecular Weight | 243.25 g/mol | |
| Key IR Bands | 1745 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H) | |
| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H), 3.45 (m, 2H), 4.15 (q, 2H), 7.30 (m, 5H) |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzylamino)-2,2-difluoropropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Ethyl 3-(benzylamino)-2,2-difluoropropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(benzylamino)-2,2-difluoropropanoate involves its interaction with specific molecular targets. The benzylamino group and the fluorine atoms play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Table 1: Structural Analogs and Key Differences
Physicochemical and Pharmacological Properties
- Solubility: The target compound is sparingly soluble in water but dissolves readily in DMSO and ethanol, as noted in storage guidelines for similar fluorinated esters . In contrast, dibenzylamino analogs require co-solvents like PEG-300 for in vivo formulations .
- Stability: Fluorinated esters generally exhibit superior shelf-life compared to non-fluorinated counterparts. For example, ethyl 3-(benzylamino)propanoate degrades faster under basic conditions due to the absence of stabilizing fluorine atoms .
Biological Activity
Ethyl 3-(benzylamino)-2,2-difluoropropanoate is a compound of interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a benzylamino group and two fluorine atoms on the propanoate backbone. The general synthetic route involves the Reformatsky reaction, where ethyl bromodifluoroacetate reacts with an imine derived from benzylamine. This method allows for the introduction of the difluoropropanoate moiety effectively.
Antimicrobial Properties
Research indicates that compounds containing difluoropropanoate groups exhibit significant antimicrobial activity. A study highlighted the effectiveness of various difluorinated compounds against bacterial strains, suggesting that this compound may possess similar properties. The presence of the benzylamino group may enhance its interaction with microbial targets, potentially disrupting their cellular processes.
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that derivatives of difluoropropanoates can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown promise in inducing apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell cycle progression.
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic states in target cells, providing a potential therapeutic avenue for diseases characterized by dysregulated metabolism.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
